-

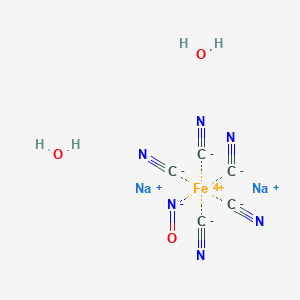

Sodium nitroprusside

- Cat. No.:

- B000795

- CAS No.:

- 13755-38-9

- Molecular Formula:

- C5H4FeN6Na2O3

- Molecular Weight:

- 297.95 g/mol

Description -

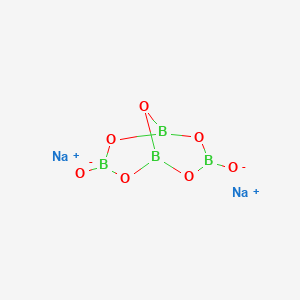

Borax (B4Na2O7.10H2O)

- Cat. No.:

- B042690

- CAS No.:

- 1330-43-4

- Molecular Formula:

- B4Na2O7.10H2O

B4O7Na2. 10H2O

B4H20Na2O17

- Molecular Weight:

- 381.4 g/mol

Description -

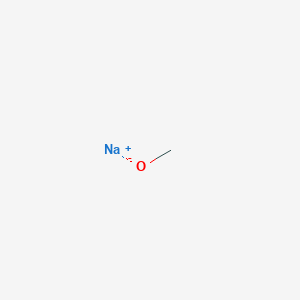

Sodium methanolate

- Cat. No.:

- B050351

- CAS No.:

- 124-41-4

- Molecular Formula:

- CH4NaO

- Molecular Weight:

- 55.032 g/mol

Description -

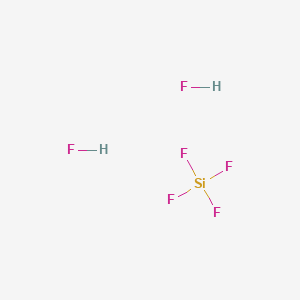

Tetrafluorosilane;dihydrofluoride

- Cat. No.:

- B096814

- CAS No.:

- 16961-83-4

- Molecular Formula:

- F6Si.2H

H2SiF6

F6H2Si

H2SiF6

F6H2Si

- Molecular Weight:

- 144.091 g/mol

Description -

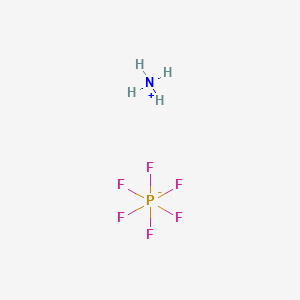

Ammonium hexafluorophosphate

- Cat. No.:

- B126223

- CAS No.:

- 16941-11-0

- Molecular Formula:

- F6H4NP

- Molecular Weight:

- 163.003 g/mol

Description -

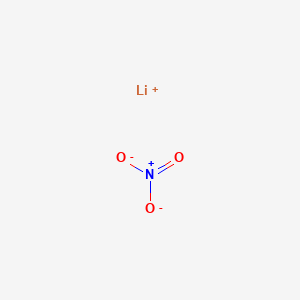

Lithium nitrate

- Cat. No.:

- B148061

- CAS No.:

- 7790-69-4

- Molecular Formula:

- LiNO3

- Molecular Weight:

- 69.0 g/mol

Description -

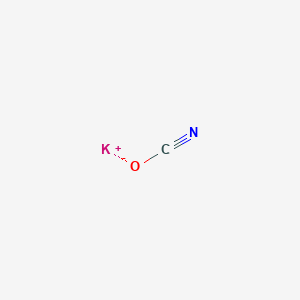

Potassium cyanate

- Cat. No.:

- B148715

- CAS No.:

- 590-28-3

- Molecular Formula:

- CHKNO

- Molecular Weight:

- 82.123 g/mol

Description -

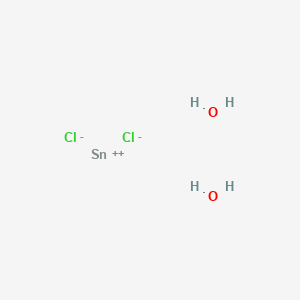

Tin(2+);dichloride;dihydrate

- Cat. No.:

- B161276

- CAS No.:

- 10025-69-1

- Molecular Formula:

- Cl2Sn

SnCl2

- Molecular Weight:

- 189.61 g/mol

Description -

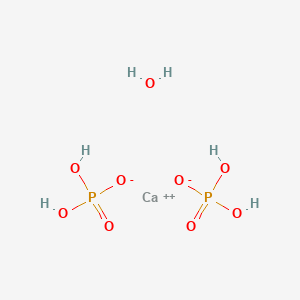

Calcium superphosphate

- Cat. No.:

- B167861

- CAS No.:

- 10031-30-8

- Molecular Formula:

- CaH5O5P

- Molecular Weight:

- 156.09 g/mol

Description -

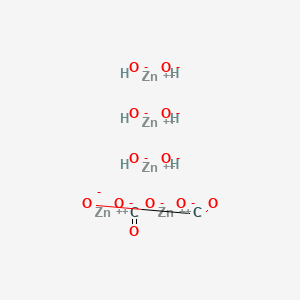

Zinc Carbonate

- Cat. No.:

- B1246572

- CAS No.:

- 5263-02-5

- Molecular Formula:

- ZnCO3

CO3Zn

- Molecular Weight:

- 125.4 g/mol

Description